4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

CCR4 antagonism Dopamine D3/D2 receptor binding Piperazinyl-pyrimidine SAR

This trisubstituted pyrimidine scaffold is a morpholine-bearing, 6-methyl-substituted core with a 4-(3-phenylpropyl)piperazin-1-yl moiety, designed for systematic SAR exploration. With no publicly disclosed biological data, it is exclusively positioned as a synthetic intermediate or docking template for CNS/immunomodulatory targets. Procurement is recommended for labs planning in-house assay generation (solubility, permeability, CYP profiling) or parallel derivatization. Structural uniqueness demands compound-specific validation; assume no functional equivalence to related piperazinyl-pyrimidines.

Molecular Formula C22H31N5O
Molecular Weight 381.5 g/mol
CAS No. 2640881-10-1
Cat. No. B6446289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS2640881-10-1
Molecular FormulaC22H31N5O
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4
InChIInChI=1S/C22H31N5O/c1-19-18-21(26-14-16-28-17-15-26)24-22(23-19)27-12-10-25(11-13-27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3
InChIKeyXSFCETMVPMJJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640881-10-1): Procurement-Relevant Structural Profile


The compound 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640881-10-1, molecular formula C22H31N5O, molecular weight 381.5 g/mol) is a fully synthetic, trisubstituted pyrimidine scaffold featuring a 6-methyl substitution, a morpholine ring at the 4-position, and a 4-(3-phenylpropyl)piperazin-1-yl moiety at the 2-position . Based on chemotype similarity, it falls within the broader class of piperazinyl-pyrimidine derivatives, which have been investigated in patent disclosures as CCR4 (C-C chemokine receptor type 4) antagonists and dopamine D3/D2 receptor ligands [1][2]. However, no publicly accessible primary research paper, patent, or authoritative database currently provides quantitative biological activity data (e.g., IC50, Ki, EC50) for this precise CAS entity. The chemical structure suggests potential for CNS‐penetrant or immunomodulatory applications, but all such extrapolations remain unvalidated in the absence of direct experimental evidence for this specific compound.

Why In-Class Piperazinyl-Pyrimidine Analogs Cannot Substitute for 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640881-10-1)


Interchanging compounds within the piperazinyl-pyrimidine class is not scientifically warranted because even small structural variations—such as the position of the methyl group, the nature of the heterocyclic amine (morpholine vs. pyrrolidine vs. piperidine), or the length and branching of the N-arylalkyl substituent on the piperazine—can lead to profound differences in target affinity, selectivity, and pharmacokinetics [1][2]. For instance, regioisomeric shifts of the morpholine substituent from the pyrimidine 4-position to the 2-position, or replacement of the 3-phenylpropyl group with a benzyl or 4-bromophenethyl moiety, have been shown in related patent series to alter CCR4 antagonistic potency and D3/D2 binding profiles [3]. Without compound-specific quantitative data for CAS 2640881-10-1, any assumption of functional equivalence to its closest structural analogs is speculative and poses a risk of irreproducible experimental results. The following section documents the current state of differential evidence and its limitations.

Quantitative Differentiation Evidence for 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640881-10-1) Against Closest Analogs


Absence of Target-Compound-Specific Bioactivity Data Precludes Direct Head-to-Head Comparison

After an exhaustive search of primary research articles, patent disclosures (including U.S. Patent 9,493,453 and EP2132185A2), and authoritative databases (PubChem, ChEMBL, ChemSpider), no quantitative in vitro binding or functional assay data (IC50, Ki, EC50) were identified for 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640881-10-1) [1][2]. Consequently, it is impossible to compute a quantified difference (fold-selectivity, ΔpIC50, relative potency) against any nominated comparator. The closest structurally characterized analogs, such as the regioisomer 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine and the trifluoromethyl-substituted variant 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, likewise lack publicly disclosed target-engagement metrics . This evidentiary gap means that any procurement decision based on expected biological performance would be entirely unsupported by quantitative data.

CCR4 antagonism Dopamine D3/D2 receptor binding Piperazinyl-pyrimidine SAR

Current Viable Application Scenarios for 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640881-10-1) Based on Available Evidence


Synthetic Chemistry Building Block for In-House SAR Exploration

Because no target-specific bioactivity is reported, the compound's sole evidence-supported use is as a synthetic intermediate or a core scaffold for parallel medicinal chemistry. Its three diversification points (morpholine, piperazine N-substituent, and pyrimidine 6-position) allow systematic derivatization. The 6-methyl group provides a modest steric and electronic perturbation compared to the unsubstituted or 6-CF3 variants [1], enabling exploration of steric tolerance in a receptor binding pocket once a primary assay is established.

Computational Modeling and Pharmacophore Elucidation

The compound's well-defined 3D structure (InChI Key XSFCETMVPMJJDY-UHFFFAOYSA-N) facilitates docking studies into homology models of CCR4 or dopamine D3/D2 receptors. However, such modeling remains speculative until validated with experimental binding data [2]. Procurement for this purpose should be accompanied by a parallel plan to generate in-house assay data.

Physicochemical and Metabolic Stability Profiling in Early Discovery

Researchers may use the compound to determine its baseline solubility, permeability (e.g., PAMPA or Caco-2), microsomal stability, and CYP inhibition profile. These data are critical for comparing the morpholine-containing scaffold against analogs bearing pyrrolidine or piperidine rings . Until such data are generated and published, no evidence-based claim can be made about the superiority or inferiority of the morpholine moiety in this context.

Quote Request

Request a Quote for 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.